molecular formula C24H30N4O2 B14278360 2,2'-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) CAS No. 129050-99-3

2,2'-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole)

Cat. No.: B14278360
CAS No.: 129050-99-3
M. Wt: 406.5 g/mol
InChI Key: DQARQWWIFDLJKS-UHFFFAOYSA-N
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Description

2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is a complex organic compound with a unique structure that includes both phenylene and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) typically involves multiple steps. One common method is the reaction of 1,4-butanediol with 4,1-phenylene bis(oxy) compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazole rings or other functional groups within the molecule.

    Substitution: The phenylene and imidazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) exerts its effects involves interactions with specific molecular targets. The phenylene and imidazole groups can bind to various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2,3-epoxypropoxy)butane: A related compound with epoxy groups instead of imidazole rings.

    1,4-Butanediol diglycidyl ether: Another similar compound used in polymer synthesis.

Uniqueness

2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is unique due to its combination of phenylene and imidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

129050-99-3

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

1-methyl-2-[4-[4-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]butoxy]phenyl]-4,5-dihydroimidazole

InChI

InChI=1S/C24H30N4O2/c1-27-15-13-25-23(27)19-5-9-21(10-6-19)29-17-3-4-18-30-22-11-7-20(8-12-22)24-26-14-16-28(24)2/h5-12H,3-4,13-18H2,1-2H3

InChI Key

DQARQWWIFDLJKS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C4=NCCN4C

Origin of Product

United States

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